Dibenzo[a,c]naphthacene
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Overview
Description
Dibenzo[a,c]naphthacene: is a polycyclic aromatic hydrocarbon with the molecular formula C26H16 and a molecular weight of 328.4052 g/mol . It consists of four fused benzene rings, forming a structure that is highly conjugated and planar. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]naphthacene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[a,c]naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro-dibenzo[a,c]naphthacene, halo-dibenzo[a,c]naphthacene.
Scientific Research Applications
Dibenzo[a,c]naphthacene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the electronic properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of dibenzo[a,c]naphthacene involves its interaction with various molecular targets and pathways. Due to its planar and conjugated structure, it can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it a potential candidate for photodynamic therapy. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Zethrene (Dibenzo[de,mn]naphthacene): Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Dibenzo[fg,op]naphthacene: Known for its self-assembly into one-dimensional structures and liquid crystalline phases.
Uniqueness: Dibenzo[a,c]naphthacene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and reactivity.
Properties
CAS No. |
216-00-2 |
---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-8-18-14-20-16-26-24-12-6-4-10-22(24)21-9-3-5-11-23(21)25(26)15-19(20)13-17(18)7-1/h1-16H |
InChI Key |
SDWITIWFFMGFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC=C5C6=CC=CC=C6C4=CC3=CC2=C1 |
Origin of Product |
United States |
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